3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)butanamide
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Overview
Description
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)butanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions One common method starts with the preparation of 4-chlorophenyl acetic acid, which is then converted into the corresponding acid chloride using thionyl chloride This intermediate is then reacted with 1H-pyrrole to form an amide bond
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, resulting in the formation of methoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Material Science: Its unique structure allows it to be used in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and resulting in the desired biological response.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide
- 4-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)butanamide
- 3-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)butanamide
Uniqueness
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)butanamide is unique due to the presence of both the pyrrole and thiazole rings, which confer distinct electronic and steric properties. This combination enhances its potential interactions with biological targets and its versatility in synthetic applications.
Properties
Molecular Formula |
C17H16ClN3OS |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-pyrrol-1-yl-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C17H16ClN3OS/c18-15-5-3-13(4-6-15)14(12-21-8-1-2-9-21)11-16(22)20-17-19-7-10-23-17/h1-10,14H,11-12H2,(H,19,20,22) |
InChI Key |
QXINDOWFIQIQPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CC(CC(=O)NC2=NC=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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